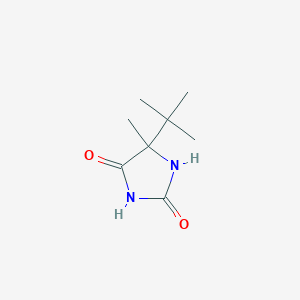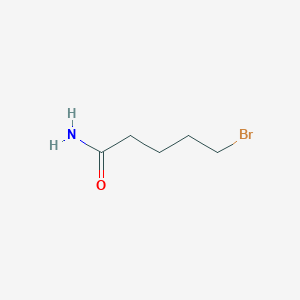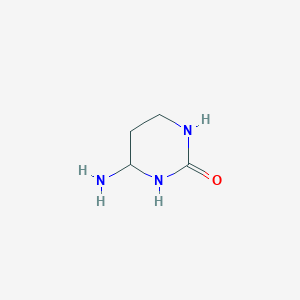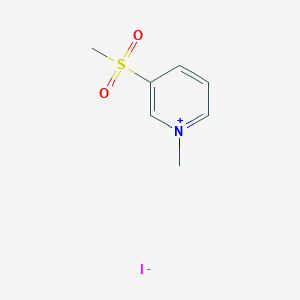
N-Isopropylcycloheptanamine
Overview
Description
“N-Isopropylcycloheptanamine” is a chemical compound with the molecular formula C10H21N . It is also known as N-isopropylcycloheptanamine hydrochloride . The compound is typically used for research and development purposes .
Synthesis Analysis
The synthesis of N-Isopropylcycloheptanamine involves the reaction of cycloheptanone with isopropylamine . This process is part of a broader category of chemical reactions known as nucleophilic substitution .Molecular Structure Analysis
The molecular structure of N-Isopropylcycloheptanamine can be represented by the InChI code: 1S/C10H21N.ClH/c1-9(2)11-10-7-5-3-4-6-8-10;/h9-11H,3-8H2,1-2H3;1H . This code provides a unique identifier for the compound and can be used to generate a 3D model of its structure .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-Isopropylcycloheptanamine, focusing on six unique fields:
Pharmaceutical Development
N-Isopropylcycloheptanamine is being explored for its potential use in the development of new pharmaceutical compounds. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery, particularly in the treatment of neurological disorders and pain management .
Chemical Synthesis
In the field of chemical synthesis, N-Isopropylcycloheptanamine serves as a valuable intermediate. Its reactivity and stability make it suitable for synthesizing complex organic molecules, which are essential in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Material Science
Researchers are investigating the use of N-Isopropylcycloheptanamine in material science, particularly in the development of novel polymers and materials with unique properties. Its incorporation into polymer chains can enhance the mechanical and thermal properties of the resulting materials, making them suitable for advanced applications .
Catalysis
N-Isopropylcycloheptanamine is also studied for its potential as a catalyst or catalyst precursor in various chemical reactions. Its ability to facilitate specific transformations can improve the efficiency and selectivity of catalytic processes, which is crucial in industrial chemistry .
Agricultural Chemistry
In agricultural chemistry, N-Isopropylcycloheptanamine is being evaluated for its potential use in the synthesis of agrochemicals, such as herbicides and pesticides. Its unique chemical properties may lead to the development of more effective and environmentally friendly agricultural products .
Environmental Science
The compound is also of interest in environmental science for its potential applications in pollution control and remediation. Researchers are exploring its use in the development of materials and processes that can remove or neutralize environmental contaminants, contributing to cleaner and safer ecosystems .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-propan-2-ylcycloheptanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(2)11-10-7-5-3-4-6-8-10/h9-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMIITPCPOUFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654836 | |
| Record name | N-(Propan-2-yl)cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropylcycloheptanamine | |
CAS RN |
52703-18-1 | |
| Record name | N-(1-Methylethyl)cycloheptanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52703-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Propan-2-yl)cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(Ethoxycarbonyl)(methyl)amino]acetic acid](/img/structure/B3270408.png)

![1-(benzenesulfonyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3270419.png)

![Methanesulfonamide, N-[3-(triethoxysilyl)propyl]-](/img/structure/B3270439.png)





